molecular formula C9H8ClNO5 B8677137 3,4-Dimethoxy-5-nitrobenzoyl chloride

3,4-Dimethoxy-5-nitrobenzoyl chloride

Cat. No.: B8677137
M. Wt: 245.61 g/mol
InChI Key: PNDFTWPJERLXHE-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-nitrobenzoyl chloride is a benzoyl chloride derivative featuring methoxy groups at the 3- and 4-positions and a nitro group at the 5-position of the aromatic ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing acyl groups into target molecules. Its electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles like amines or alcohols. Applications include its use in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals .

Properties

Molecular Formula

C9H8ClNO5

Molecular Weight

245.61 g/mol

IUPAC Name

3,4-dimethoxy-5-nitrobenzoyl chloride

InChI

InChI=1S/C9H8ClNO5/c1-15-7-4-5(9(10)12)3-6(11(13)14)8(7)16-2/h3-4H,1-2H3

InChI Key

PNDFTWPJERLXHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The reactivity and applications of benzoyl chloride derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of 3,4-dimethoxy-5-nitrobenzoyl chloride with structurally or functionally related compounds:

Table 1: Substituent Effects and Functional Group Comparison
Compound Substituents Key Functional Groups Reactivity Profile Primary Applications
This compound 3-OCH₃, 4-OCH₃, 5-NO₂ Benzoyl chloride High electrophilicity (nitro group) Acylating agent, synthetic intermediate
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 3-OH, 4-OH, propenoic acid Carboxylic acid, dihydroxy Antioxidant activity, moderate acidity Cosmetics, dietary supplements
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 2,3-Cl, ethoxymethoxy Amide Hydrolytic stability Herbicide
Callistephin chloride (pelargonidin-3-O-glucoside) Pelargonidin glycoside Anthocyanin, chloride pH-dependent color change Plant pigment

Reactivity and Electronic Effects

  • Electrophilicity : The nitro group at the 5-position in this compound strongly withdraws electron density via resonance, increasing the carbonyl's electrophilicity compared to caffeic acid, where hydroxyl groups donate electrons .
  • Stability : Unlike etobenzanid (an amide pesticide), benzoyl chlorides are highly reactive and moisture-sensitive, requiring anhydrous conditions for storage .

Key Research Findings

Substituent-Driven Reactivity : The nitro group in this compound enhances its acylation efficiency compared to hydroxyl-rich analogs like caffeic acid, which are better suited for redox applications .

Lipophilicity : Methoxy groups increase lipophilicity relative to hydroxylated compounds, influencing solubility in organic solvents and compatibility with hydrophobic reaction environments.

Preparation Methods

Oxidation of 3,4-Dimethoxy-5-Nitrobenzaldehyde

The benzoic acid precursor is synthesized by oxidizing the corresponding aldehyde. Two primary methods are reported:

Method Oxidizing Agent Solvent Temperature Time Yield Source
Chromium-based CrO₃, H₂SO₄Acetone/H₂O20°C24 hours69%
Manganese-based KMnO₄Acetone/H₂O20°C18 hours72%

Procedure (Chromium-based) :

  • Dissolve 3,4-dimethoxy-5-nitrobenzaldehyde in acetone.

  • Add concentrated H₂SO₄ and CrO₃, stir for 24 hours.

  • Quench with isopropanol to remove excess Cr(VI), extract with ethyl acetate, and recrystallize from ethanol/water.

Procedure (Manganese-based) :

  • Stir 3,4-dimethoxy-5-nitrobenzaldehyde with KMnO₄ in acetone/water at 20°C for 18 hours.

  • Purify the product via filtration and recrystallization.

Conversion to Acid Chloride

Thionyl Chloride (SOCl₂) Method

The most widely used method employs SOCl₂ with a catalytic amount of N,N-dimethylformamide (DMF).

General Protocol :

  • Reagents : 3,4-Dimethoxy-5-nitrobenzoic acid, SOCl₂, DMF (0.5–1 mL per reaction).

  • Solvent : Toluene, dichloromethane (DCM), or tetrahydrofuran (THF).

  • Conditions :

    • Temperature : 40–60°C

    • Time : 4–15 hours

  • Workup : Distill excess SOCl₂ under reduced pressure, isolate the acid chloride via solvent evaporation or precipitation.

Case Study Solvent Temperature Time Catalyst Yield Source
Toluene-based Toluene60°C15 hours-Not reported
DCM-based DCM40°C4 hoursDMFNot reported
THF-based THFRT8 hoursDMF82–83%

Notes :

  • DMF Role : Acts as a catalyst by scavenging HCl, driving the reaction to completion.

  • Purity : The acid chloride is typically used directly in subsequent reactions due to its instability.

Alternative Reagents and Conditions

Phosphorus Oxychloride (POCl₃)

While less commonly reported for this compound, POCl₃ is a viable alternative:

  • Procedure :

    • React 3,4-dimethoxy-5-nitrobenzoic acid with POCl₃ in anhydrous solvent (e.g., DCM).

    • Heat at 50–70°C for 2–3 hours.

    • Purify via distillation or solvent removal.

Advantages : Higher reactivity compared to SOCl₂, potentially reducing reaction time.

Critical Challenges and Solutions

Stability of the Nitro Group

The nitro substituent is electron-withdrawing and sensitive to high temperatures. To mitigate decomposition:

  • Temperature Control : Limit reactions to ≤60°C.

  • Solvent Selection : Use non-polar solvents (toluene, DCM) to minimize side reactions.

Efficient Purification

  • Precipitation : Add petroleum ether to the reaction mixture to isolate the acid chloride as a solid.

  • Distillation : Remove excess SOCl₂ under reduced pressure to prevent contamination.

Comparison of Methods

Parameter SOCl₂/DMF POCl₃
Reaction Time 4–15 hours2–3 hours
Temperature 40–60°C50–70°C
Yield Moderate to HighModerate
Ease of Workup ModerateHigh

Q & A

Q. How can this compound be applied in synthesizing photoactive or bioactive derivatives?

  • Methodological Answer :
  • Photoactive Probes : Couple with fluorophores (e.g., dansyl chloride) via amide bonds for UV/Vis tagging.
  • Bioactive Scaffolds : React with pharmacophores (e.g., sulfonamides) to study enzyme inhibition (e.g., acetylcholinesterase).
  • Characterization : Use X-ray crystallography or docking simulations to analyze binding interactions .

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